

Xylopentaose (CAS: 49694-20-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Xylopentaose

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of **Xylopentaose** (CAS number 49694-20-4), a xylooligosaccharide of significant interest for its prebiotic potential and applications in various fields of research and development. This document details its physicochemical characteristics, analytical methodologies, and known biological activities, presenting a valuable resource for professionals in glycobiology, gut microbiota research, and drug discovery.

Core Physicochemical Properties

Xylopentaose is a well-defined oligosaccharide composed of five D-xylose units linked by β -(1 \rightarrow 4) glycosidic bonds.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and formulation.

| Property | Value | Source |
|---------------------------|--|-----------|
| CAS Number | 49694-20-4 | [2] |
| Molecular Formula | C25H42O21 | [2][3][4] |
| Molecular Weight | 678.59 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 240-242 °C | [2] |
| Boiling Point (Predicted) | 1030.7 ± 65.0 °C | [2] |
| Density (Predicted) | 1.75 ± 0.1 g/cm ³ | [2] |
| Specific Rotation (α) | -62.4° (c=1% in H ₂ O) | [2] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO.[2][4] | |
| Purity | Commercially available with >95% purity.[5][6] | |
| Storage | Recommended storage at -20°C for long-term stability.[7] | |

Experimental Protocols

Accurate characterization and quantification of **Xylopentaose** are crucial for research and development. The following sections detail established analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Xylooligosaccharide Analysis

HPLC is a primary technique for the separation and quantification of **Xylopentaose** and other xylooligosaccharides (XOS).

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This highly sensitive method allows for the direct quantification of XOS without the need for derivatization.

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold electrode. An anion-exchange column (e.g., CarboPac™ PA200) is used.
- Reagents:
 - Sodium Hydroxide (NaOH), 50% w/w solution
 - Sodium Acetate (NaOAc), anhydrous
 - High-purity water (18.2 MΩ·cm)
 - **Xylopentaose** and other XOS standards
- Procedure:
 - Mobile Phase Preparation: Prepare eluents consisting of NaOH and a gradient of NaOAc in NaOH. A typical gradient could be:
 - 0-10 min: 35% 120 mM NaOAc in 100 mM NaOH
 - 10-14 min: 50% 120 mM NaOAc in 100 mM NaOH
 - 14-15 min: 100% 120 mM NaOAc in 100 mM NaOH
 - Standard Preparation: Prepare stock solutions of XOS standards (e.g., 1 mg/mL) in high-purity water. Create a series of working standards by serial dilution to generate a calibration curve.
 - Sample Preparation: Dilute the sample containing **Xylopentaose** with high-purity water to fall within the calibration range.
 - Analysis: Inject the prepared standards and samples into the HPLC system. The retention time for **Xylopentaose** is typically around 14-16 minutes under these conditions.[\[3\]](#)[\[6\]](#)

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, often coupled with chromatography, is a powerful tool for the structural elucidation and sensitive detection of **Xylopentaose**.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a tandem MS system). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.
- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - High-purity water
 - Formic acid (optional, for enhancing ionization)
- Procedure:
 - Sample Preparation: Dissolve the sample in an appropriate solvent, typically a mixture of acetonitrile and water.
 - Chromatography: Separate the components using a gradient elution on a HILIC column.
 - Mass Spectrometry Analysis: Acquire data in negative ion mode using Electrospray Ionization (ESI). Monitor for the deprotonated molecule $[M-H]^-$. For **Xylopentaose** (C₂₅H₄₂O₂₁), the expected m/z would be approximately 677.2. Tandem MS (MS/MS) can be used to obtain fragment ions for structural confirmation.[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the detailed structural characterization of oligosaccharides like **Xylopentaose**.

Method: ¹³C-NMR Spectroscopy

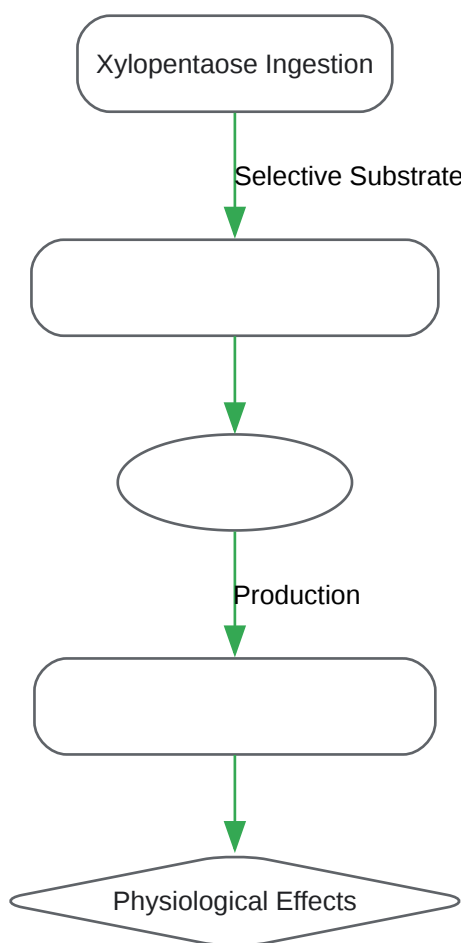
- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: Dissolve a few milligrams of the sample in deuterium oxide (D₂O).
- Data Acquisition: Record the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms provide information about the glycosidic linkages and the structure of the individual xylose units. The spectra of higher oligosaccharides like **Xylopentaose** show characteristic signals for the terminal and internal xylose units.

Biological Activity and Signaling Pathways

The primary biological significance of **Xylopentaose** lies in its role as a prebiotic. It is not digested in the upper gastrointestinal tract and reaches the colon where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.^[1] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are responsible for many of the health benefits associated with XOS consumption.

Prebiotic Action and SCFA Production

The general workflow of **Xylopentaose**'s prebiotic action is outlined below.

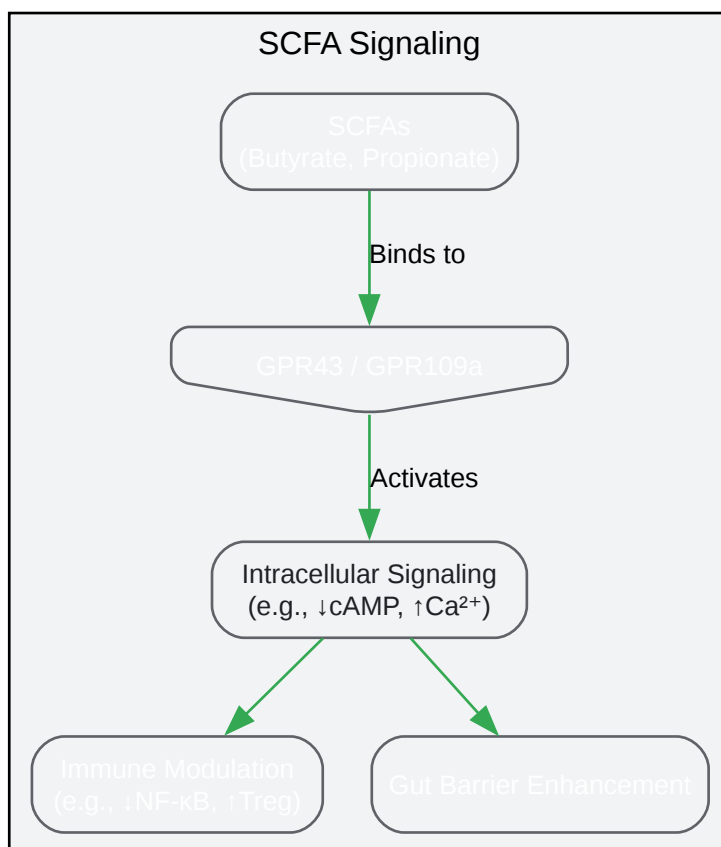


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Caption: Prebiotic workflow of **Xylopentaose**.

SCFA-Mediated Signaling

SCFAs act as signaling molecules by interacting with G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, on the surface of intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that influence various physiological processes, including immune modulation and gut barrier enhancement.

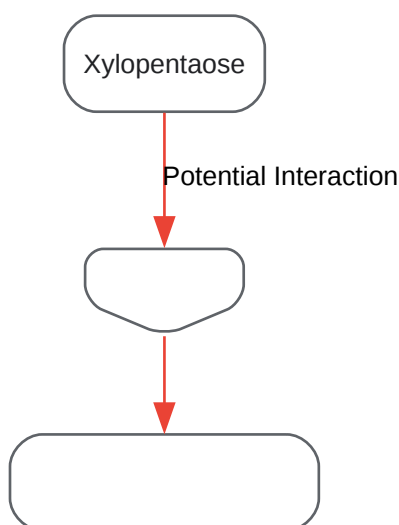


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Caption: SCFA-mediated signaling cascade.

Potential Interaction with Toll-like Receptor 4 (TLR4)

Recent research suggests that **Xylopentaose** may also exert immunomodulatory effects through interaction with Toll-like receptor 4 (TLR4). Molecular docking studies have indicated a potential binding affinity between **Xylopentaose** and TLR4, which could influence downstream inflammatory signaling pathways.[2] This interaction may contribute to the anti-inflammatory properties of XOS.



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Caption: Potential **Xylopentaose**-TLR4 interaction.

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